molecular formula C12H14N2 B2815571 9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B2815571
M. Wt: 186.25 g/mol
InChI Key: STMNLEHELVDDKF-UHFFFAOYSA-N
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Description

9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic derivative of beta-carboline, a class of compounds known for their diverse pharmacological properties. This compound is structurally related to tryptamines and is known for its potential neuroprotective and cognitive-enhancing effects .

Preparation Methods

Chemical Reactions Analysis

9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other similar compounds, such as:

The uniqueness of 9-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline lies in its specific methylation, which enhances its neuroprotective and cognitive-enhancing properties compared to other beta-carboline derivatives.

Properties

IUPAC Name

9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMNLEHELVDDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCNC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (3.5 ml, 45.23 mmol) was added to a solution of 2-t-butoxycarbonyl-9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole (1.848 g, 6.461 mmol) in dichloromethane (25 ml) and stirred at room temperature for 3 hours, diluted with dichloromethane (125 ml), washed with 2M sodium hydroxide (2×50 ml), water and dried (MgSO4). The magnesium sulfate was collected by filtration and the filtrate evaporated in vacuo to give the title product.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.848 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1 ml portion of anisole and 0.7 ml of trifluoroacetic acid were added to 7 ml of dichloromethane solution containing 200 mg (0.70 mmol) portion of 2-t-butoxycarbonyl-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and stirred at room temperature for 4 hours. The solvent was removed by evaporation under a reduced pressure and the residue was recrystallized from acetone-diisopropyl ether to obtain 9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole quantitatively as trifluoroacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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